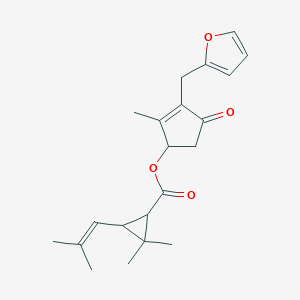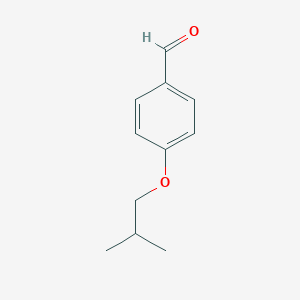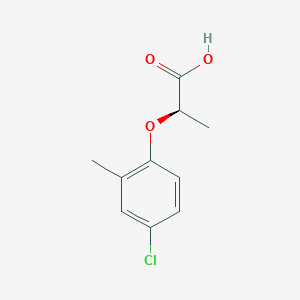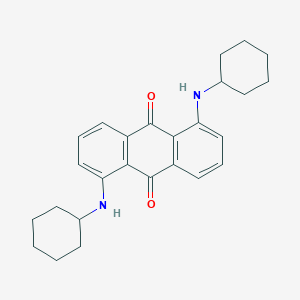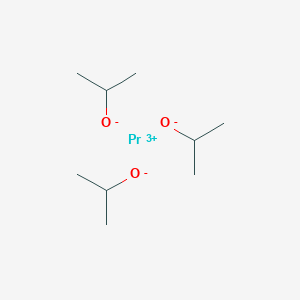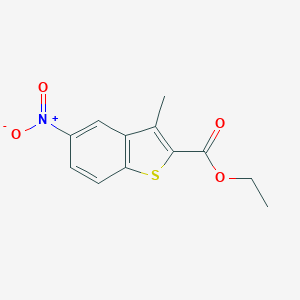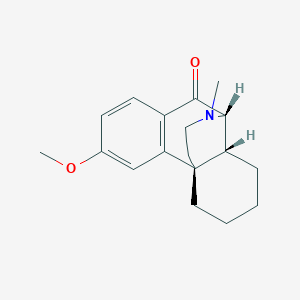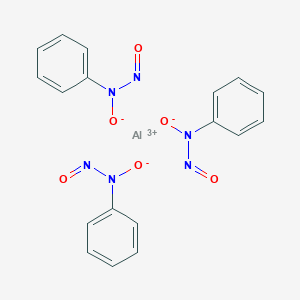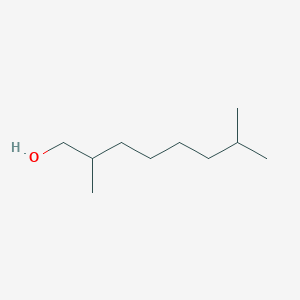
2,7-Dimethyl-1-octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1-octanol, also known as DMDO, is an organic compound with a molecular formula of C10H22O. This compound is a colorless liquid with a characteristic odor and is used in various scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-1-octanol is not fully understood. However, it is believed that it acts as an insect pheromone mimic, binding to specific receptors in the insect's antennae. This binding triggers a physiological response in the insect, altering its behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,7-Dimethyl-1-octanol are primarily observed in insects. When exposed to this compound, insects exhibit altered behavior, such as increased attraction or repulsion. This effect is due to the compound's ability to mimic insect pheromones and bind to specific receptors in the insect's antennae.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,7-Dimethyl-1-octanol in lab experiments include its high yield synthesis method, its ability to mimic insect pheromones, and its potential use in the synthesis of chiral compounds. However, the limitations of using this compound include its limited use in research outside of insect behavior studies and its potential toxicity in high concentrations.
Zukünftige Richtungen
For the use of 2,7-Dimethyl-1-octanol in scientific research include further studies on its mechanism of action and potential use in the synthesis of chiral compounds. Additionally, research on the potential use of this compound as a natural insect repellent or attractant may also be explored.
Synthesemethoden
The synthesis of 2,7-Dimethyl-1-octanol is typically achieved through the reaction of 2,7-octadiene with hydrogen peroxide and acetic acid. This reaction results in the formation of 2,7-Dimethyl-1-octanol as the main product. This synthesis method is preferred due to its high yield and efficiency.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-1-octanol has been used in various scientific research applications, including the study of insect behavior, as a pheromone mimic. It has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a solvent in the production of flavors and fragrances.
Eigenschaften
CAS-Nummer |
15250-22-3 |
|---|---|
Produktname |
2,7-Dimethyl-1-octanol |
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)6-4-5-7-10(3)8-11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
FNLOIWOIWFHQSI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(C)CO |
Kanonische SMILES |
CC(C)CCCCC(C)CO |
Synonyme |
2,7-Dimethyl-1-octanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



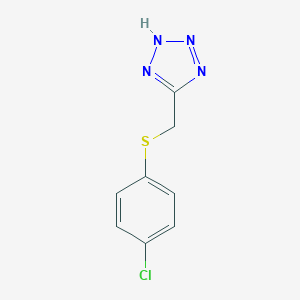
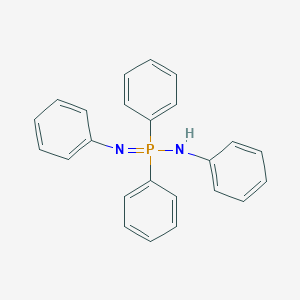
![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
